molecular formula C9H9NO6 B8559679 2,3-Dimethoxy-6-nitrobenzoic acid

2,3-Dimethoxy-6-nitrobenzoic acid

Cat. No. B8559679
M. Wt: 227.17 g/mol
InChI Key: MSEFOJHLQKTCGQ-UHFFFAOYSA-N
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Patent
US04751304

Procedure details

2,3-Dimethoxy-6-nitrobenzaldehyde (40.0 g, 0.19 mole) was treated with acetone (275 mL) and warmed to 50° C. A solution of potassium permanganate in water (60 g/L) was added slowly at 50°-70° C. over a period of 16-20 hours until thin layer chromatographic analysis revealed complete absence of the starting material. Isopropanol (7.5 mL) was then added and the mixture was heated an additional hour. The precipitated manganese dioxide was removed by filtration and the filter cake was washed with 3% aqueous potassium hydroxide (ca 175-200 mL). The combined filtrates were acidified with hydrochloric acid and the precipitate was collected by filtration and dried in vacuo. The crude product was recrystallized from acetone to give the pure material, 28.3 g (67%), mp 187°-189° C.).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].CC(C)=[O:18].[Mn]([O-])(=O)(=O)=O.[K+].C(O)(C)C>O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[C:5]([OH:18])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
Name
Quantity
275 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated an additional hour
CUSTOM
Type
CUSTOM
Details
The precipitated manganese dioxide was removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with 3% aqueous potassium hydroxide (ca 175-200 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
to give the pure material, 28.3 g (67%), mp 187°-189° C.)

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)O)C(=CC=C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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